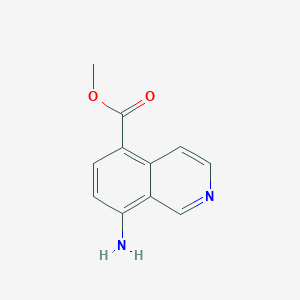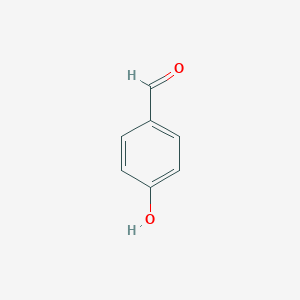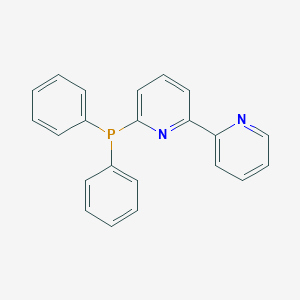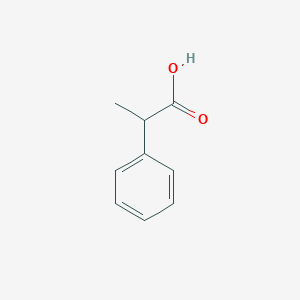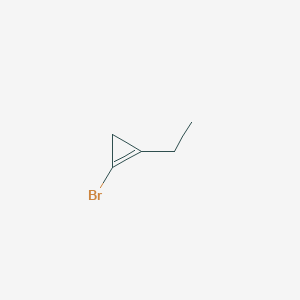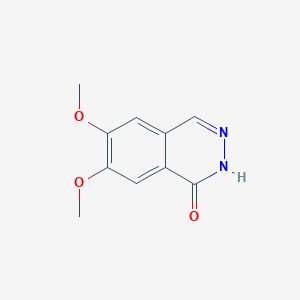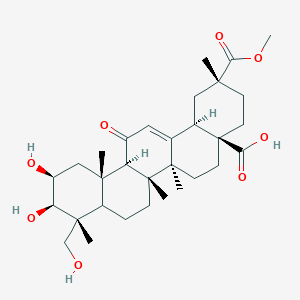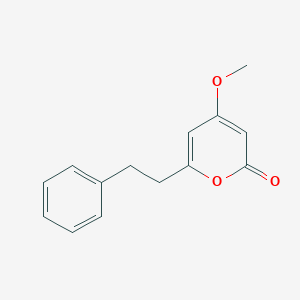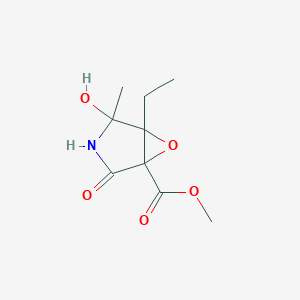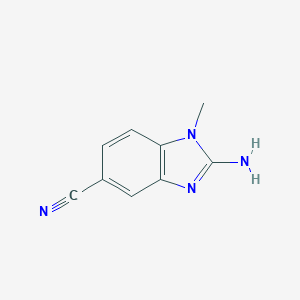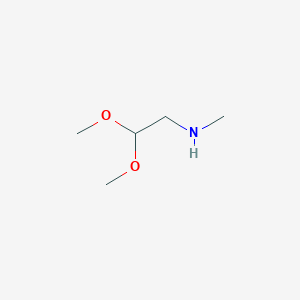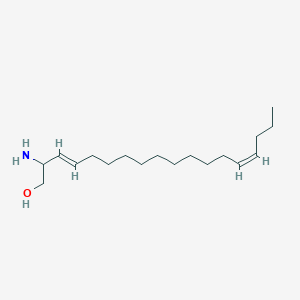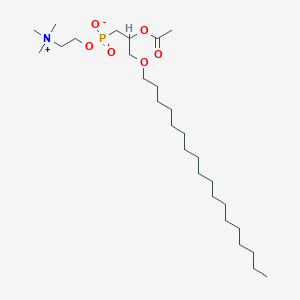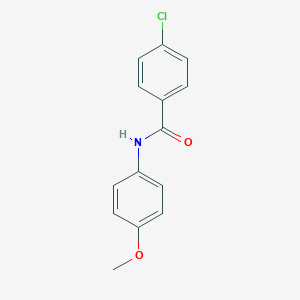![molecular formula C17H12BrCl2NO2 B117330 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one CAS No. 144294-78-0](/img/structure/B117330.png)
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chlorinated indole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to generate reactive oxygen species, which may contribute to its photodynamic therapy activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one exhibits potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. Additionally, the compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its potential as an antibacterial and antifungal agent. Finally, the compound could be modified to reduce its toxicity and improve its efficacy.
Méthodes De Synthèse
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one can be synthesized using various methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, 1-acetylindole is reacted with 4-bromobenzyl chloride and aluminum chloride in dichloromethane to obtain the desired compound. Another method involves the reaction of 1-acetylindole with 4-bromobenzyl chloride and phosphorus oxychloride in refluxing toluene.
Applications De Recherche Scientifique
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one has been studied for its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, the compound has been investigated for its antibacterial and antifungal activities.
Propriétés
Numéro CAS |
144294-78-0 |
|---|---|
Nom du produit |
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
Formule moléculaire |
C17H12BrCl2NO2 |
Poids moléculaire |
413.1 g/mol |
Nom IUPAC |
1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
InChI |
InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3 |
Clé InChI |
QWOXXKDLLSQDPC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
Synonymes |
3H-Indol-3-one, 1-acetyl-2-[(4-bromophenyl)chloromethyl]-2-chloro-1,2-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



